molecular formula C19H18N4O3S2 B2839600 ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 301308-83-8

ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2839600
CAS No.: 301308-83-8
M. Wt: 414.5
InChI Key: ZBGTXTLPTHCIEM-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a complex tricyclic sulfur- and nitrogen-containing core fused with a pyrrole-carboxylate moiety. Its structure combines a bicyclic thiazatriazine system (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene) linked via a sulfanyl-acetyl group to a substituted pyrrole ring. The ethyl ester group at the 3-position of the pyrrole enhances solubility and modulates electronic properties, making it a candidate for pharmaceutical or materials science applications. Synthesis typically involves multi-step reactions, including cyclocondensation of amines or thiols with activated carbonyl derivatives, as exemplified in analogous procedures .

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-4-26-17(25)15-10(2)16(20-11(15)3)13(24)9-27-18-21-22-19-23(18)12-7-5-6-8-14(12)28-19/h5-8,20H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGTXTLPTHCIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity and functional groups invite comparison with related heterocyclic systems. Below is a detailed analysis:

Structural Analogues from the Molecules (2012) Studies

The 2012 Molecules papers describe compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b). These share functional motifs (e.g., amino, cyano, ester groups) but differ in core heterocycles (thiophene vs. pyrrole) and substitution patterns.

Property Target Compound Compound 7a Compound 11b
Core Heterocycle Pyrrole with tricyclic thiazatriazine Thiophene with pyrazole Pyran with pyrazole
Key Substituents Ethyl carboxylate, methyl groups, sulfanyl-acetyl Cyano, amino, hydroxy Cyano, phenyl, ethyl carboxylate
Synthetic Route Multi-step cyclocondensation with sulfur incorporation One-pot cyclization with malononitrile/ethyl cyanoacetate Cyclization with triethylamine and malononitrile
Electronic Effects Enhanced electron-withdrawing (ester) and donating (methyl) groups Strong electron-withdrawing (cyano) and donating (amino) groups Conjugated π-system (pyran-phenyl) with mixed electronic effects
Potential Applications Likely enzyme inhibition (e.g., kinases) due to tricyclic core Anticandidal/antimicrobial activity reported for similar thiophenes Photophysical applications (pyran derivatives)

Reactivity and Stability

The tricyclic thiazatriazine in the target compound introduces unique reactivity compared to simpler bicyclic systems. For example:

  • Sulfur Participation : The 7-thia group may facilitate redox reactions or coordinate metals, unlike nitrogen-only analogues.

Computational Insights

For instance, the electron-rich pyrrole and electron-deficient tricyclic core create a polarized structure, enhancing reactivity toward nucleophilic agents compared to less polar derivatives .

Research Findings and Limitations

Current literature lacks explicit studies on the target compound, necessitating extrapolation from structurally related systems. Key gaps include:

  • Experimental Data: No reported bioactivity, solubility, or stability profiles.
  • Synthetic Challenges : The tricyclic core’s synthesis likely requires stringent conditions (e.g., high dilution, templated cyclization), as seen in analogous macrocyclic systems .
  • Theoretical Predictions : DFT-based reactivity indices (e.g., Fukui functions) could predict regioselectivity but remain unvalidated .

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